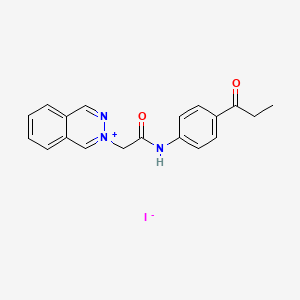
9H-carbazol-9-yl(3,4-dichlorophenyl)-Methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-carbazol-9-yl(3,4-dichlorophenyl)-Methanone is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and materials science. This compound, in particular, is characterized by the presence of a carbazole moiety attached to a dichlorophenyl group through a methanone linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-carbazol-9-yl(3,4-dichlorophenyl)-Methanone typically involves the reaction of 9H-carbazole with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of carbazole-9,9-dioxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a secondary alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carbazole-9,9-dioxide derivatives.
Reduction: Secondary alcohol derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9H-carbazol-9-yl(3,4-dichlorophenyl)-Methanone has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Mécanisme D'action
The mechanism of action of 9H-carbazol-9-yl(3,4-dichlorophenyl)-Methanone is not fully understood, but it is believed to interact with various molecular targets and pathways. The carbazole moiety can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit certain enzymes involved in cell proliferation, leading to its anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-(9H-carbazol-9-yl)propionyl)-N-(4-methylphenyl)hydrazinecarbothioamide
- N-[3-(9H-carbazol-9-yl)propyl]-N’-(3,4-dichlorophenyl)urea
Uniqueness
9H-carbazol-9-yl(3,4-dichlorophenyl)-Methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its potential for nucleophilic substitution reactions, while the carbazole moiety contributes to its bioactivity and electronic properties.
Propriétés
Formule moléculaire |
C19H11Cl2NO |
|---|---|
Poids moléculaire |
340.2 g/mol |
Nom IUPAC |
carbazol-9-yl-(3,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C19H11Cl2NO/c20-15-10-9-12(11-16(15)21)19(23)22-17-7-3-1-5-13(17)14-6-2-4-8-18(14)22/h1-11H |
Clé InChI |
MCXTWVQJBISQOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)C4=CC(=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2,5-Dichloro-4-pyrimidinyl)amino]-N-phenylbenzamide](/img/structure/B14125445.png)


![1-(4-ethenylbenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125468.png)
![N-(5-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125481.png)





![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B14125523.png)

